molecular formula C36H62O31 B2502633 1,1,1,1-Kestohexaose

1,1,1,1-Kestohexaose

Cat. No.: B2502633
M. Wt: 990.9 g/mol
InChI Key: BWRYDXSZCCQXIF-TWMOFSFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,1-Kestohexose can be synthesized through enzymatic processes involving fructosyltransferase enzymes. These enzymes catalyze the transfer of fructose units to a sucrose molecule, forming fructooligosaccharides .

Industrial Production Methods: Industrial production of 1,1,1,1-Kestohexose typically involves the extraction from natural sources. The process includes:

Chemical Reactions Analysis

Types of Reactions: 1,1,1,1-Kestohexose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride.

    Substituting Agents: Such as halogens or alkyl groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,1,1,1-Kestohexose has a wide range of applications in scientific research:

Mechanism of Action

1,1,1,1-Kestohexose exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,1,1,1-Kestohexose is unique due to its specific structure and the number of fructose units it contains. This structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

1,1,1,1-Kestohexaose is a rare sugar belonging to the ketohexose family. Its biological activity is of significant interest due to its potential therapeutic applications, particularly in antiviral and metabolic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Ketohexoses like this compound exhibit unique biological activities primarily through their interactions with cellular processes. Research indicates that these sugars can influence enzymatic activities and cellular signaling pathways.

Inhibition of Viral Activity

One notable mechanism is the inhibition of viral adsorption to host cells. For instance, studies on related ketohexoses such as L-psicose have demonstrated their ability to block the entry of herpes simplex virus type 1 (HSV-1) into cells. The inhibition occurs at the level of viral attachment to cell surfaces, which is critical for viral infection . The effectiveness of L-psicose was quantified with an IC50 value of approximately 99.51 mM against HSV-1 .

Glycation and Protein Functionality

Ketohexoses also participate in non-enzymatic glycation processes that can modify protein structures and functions. For example, studies have shown that treatment with ketohexoses can alter the structure and antioxidant activities of apolipoprotein A-I (apoA-I), a key protein in high-density lipoprotein (HDL) metabolism. This modification can lead to impaired functionality of HDL and may contribute to cardiovascular diseases .

Biological Effects

The biological effects of this compound extend across various systems:

Antioxidant Properties

Research has indicated that ketohexoses possess antioxidant properties that can mitigate oxidative stress in biological systems. For instance, when tested in zebrafish embryos exposed to oxidized low-density lipoprotein (oxLDL), certain ketohexoses demonstrated enhanced antioxidant activities compared to fructose-treated controls .

Metabolic Implications

Ketohexoses like this compound may also influence metabolic pathways. The phosphorylation of these sugars by fructokinase has been linked to growth inhibition in certain cellular contexts . This suggests a potential role in regulating metabolic disorders.

Case Studies

Several studies highlight the biological activity of ketohexoses:

  • HSV-1 Inhibition Study : A study screened various ketohexoses for their ability to inhibit HSV-1. L-psicose showed significant inhibitory effects on viral adsorption with an IC50 value significantly lower than traditional antiviral agents like acyclovir .
Sugar TypeIC50 (mM)IC90 (mM)
L-Psicose99.51166.48
AcyclovirNot applicableNot applicable
  • Apolipoprotein Modification Study : In a study assessing the impact of different ketohexoses on apoA-I structure and function, it was found that both tagatose and psicose altered apoA-I more favorably than fructose regarding LDL oxidation and phagocytosis by macrophages .
TreatmentLDL Oxidation Inhibition (%)ApoA-I Functionality
TagatoseHigherPreserved
PsicoseHigherPreserved
FructoseLowerImpaired

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRYDXSZCCQXIF-TWMOFSFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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